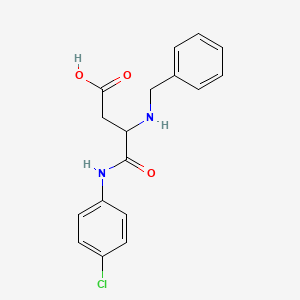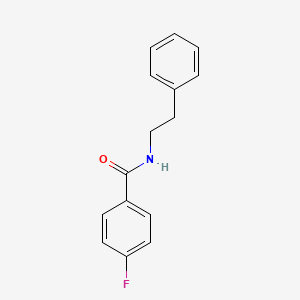
2,5-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a dichlorobenzene ring and a thiazinane ring with a dioxido substituent
Mécanisme D'action
Target of Action
The primary target of 2,5-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide is URAT1, a urate transporter . URAT1 plays a crucial role in the reabsorption of uric acid in the kidneys .
Mode of Action
this compound acts as a selective inhibitor of URAT1 . It binds to URAT1 and inhibits the transport of uric acid, thereby reducing the reabsorption of uric acid in the kidneys .
Biochemical Pathways
By inhibiting URAT1, this compound disrupts the uric acid reabsorption pathway in the kidneys . This leads to an increase in the excretion of uric acid in the urine and a decrease in the level of uric acid in the blood .
Pharmacokinetics
The pharmacokinetics of this compound are such that it effectively reduces serum uric acid levels in patients with or without gout . At a maintenance dose of 2 or 4 mg once daily, the serum uric acid level of most patients reaches the target level of ≤ 2 .
Result of Action
The molecular and cellular effects of this compound’s action result in a significant inhibition of uric acid uptake and URAT1-mediated uric acid transport in primary human renal proximal tubule epithelial cells (RPTECs) .
Action Environment
Environmental factors such as diet and lifestyle can influence the action, efficacy, and stability of this compound. For example, a diet high in purines can increase the level of uric acid in the body, potentially affecting the efficacy of the compound .
Analyse Biochimique
. .
Biochemical Properties
This compound is a selective inhibitor of URAT1, with an IC50 of 37.2 nM . It significantly inhibits uric acid uptake and URAT1-mediated uric acid transport in primary human renal proximal tubule epithelial cells (RPTECs) .
Cellular Effects
In terms of reducing serum uric acid levels in patients with or without gout, 2,5-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide is comparable to benzbromarone or febuxostat . Its efficacy does not diminish in patients with mild to moderate renal or hepatic impairment . At a maintenance dose of 2 or 4 mg once daily, the serum uric acid level of most patients reaches the target level of ≤ 2 .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a selective inhibitor of URAT1 . By inhibiting URAT1, it reduces the reabsorption of uric acid in the kidneys, thereby promoting the excretion of uric acid in the urine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide typically involves multiple steps. One common route includes the chlorination of a suitable benzene derivative followed by sulfonation and subsequent reaction with a thiazinane derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and sulfonation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,5-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.
Biology: The compound is studied for its effects on cellular processes and its potential use in biochemical assays.
Industry: It is used in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-dichlorobenzenesulfonamide: Lacks the thiazinane ring and dioxido substituent.
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide: Lacks the dichloro substituents on the benzene ring.
Uniqueness
2,5-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide is unique due to the combination of its dichlorobenzene ring, sulfonamide group, and thiazinane ring with a dioxido substituent
Propriétés
IUPAC Name |
2,5-dichloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O4S2/c17-12-3-8-15(18)16(11-12)26(23,24)19-13-4-6-14(7-5-13)20-9-1-2-10-25(20,21)22/h3-8,11,19H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHBLBJXFNLQNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 3-[(2Z)-2-[(dimethylamino)methylidene]-3-oxobutanamido]thiophene-2-carboxylate](/img/structure/B2711959.png)

![(e)-1-Methyl-3-(2-nitrovinyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B2711961.png)
![(6-Methoxypyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2711964.png)

![1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indole-3-carboxamide](/img/structure/B2711967.png)
![3-(3-chlorophenyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one](/img/structure/B2711969.png)

![(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2711973.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2711978.png)

![(2Z)-8-methoxy-N-(3-methoxyphenyl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide](/img/structure/B2711980.png)

